10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide
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Overview
Description
10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide is a complex organic compound with a molecular formula of C15H11NO3S. This compound is part of the dibenzo[b,f][1,4]thiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide involves its interaction with specific molecular targets, such as the dopamine D2 receptor. By binding to this receptor, the compound can modulate neurotransmitter activity, which may have therapeutic effects in conditions like schizophrenia and bipolar disorder . The pathways involved in its action include G-protein coupled receptor signaling, which is crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid: Another member of the dibenzo[b,f][1,4]thiazepine family with similar structural features.
10,11-Dihydro-10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide: A related compound with different functional groups that may alter its biological activity.
Uniqueness
10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to act as a selective dopamine D2 receptor antagonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H11NO3S |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carbaldehyde |
InChI |
InChI=1S/C15H11NO3S/c1-16-12-8-10(9-17)6-7-14(12)20(19)13-5-3-2-4-11(13)15(16)18/h2-9H,1H3 |
InChI Key |
DPCSEEKLUOFWEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)S(=O)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
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